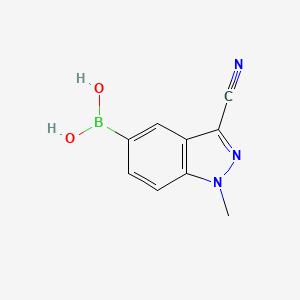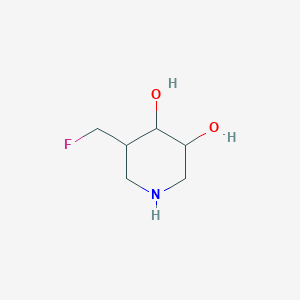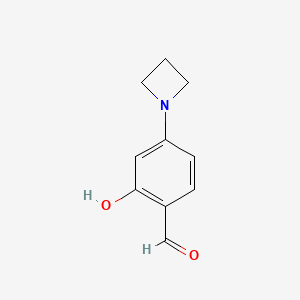
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde est un composé chimique qui présente un cycle azétidine lié à une partie hydroxybenzaldéhyde. L'azétidine est un hétérocycle à quatre chaînons contenant de l'azote, connu pour son activité biologique et ses applications potentielles en chimie médicinale. La présence du groupe hydroxybenzaldéhyde ajoute à la réactivité du composé et à son potentiel de modifications chimiques supplémentaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde implique généralement la formation du cycle azétidine suivie de sa liaison à la partie hydroxybenzaldéhyde. Une méthode courante implique la cycloaddition du chlorure d'α-chloroacétyle avec des bases de Schiff dérivées de médicaments sulfamidés, ce qui conduit à la formation du cycle azétidine . Le groupe hydroxybenzaldéhyde peut ensuite être introduit par une réaction de condensation avec l'intermédiaire azétidine.
Méthodes de production industrielle
Les méthodes de production industrielle du 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe aldéhyde peut être réduit pour former un alcool primaire.
Substitution : Le cycle azétidine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour des réactions de substitution sur le cycle azétidine.
Principaux produits formés
Oxydation : Formation d'acide 4-(Azétidin-1-yl)-2-hydroxybenzoïque.
Réduction : Formation d'alcool 4-(Azétidin-1-yl)-2-hydroxybenzyle.
Substitution : Formation de divers dérivés azétidine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde a plusieurs applications dans la recherche scientifique :
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spéciaux présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle azétidine peut agir comme un pharmacophore, se liant à des sites spécifiques sur les enzymes ou les récepteurs et modulant leur activité. La partie hydroxybenzaldéhyde peut également participer à des liaisons hydrogène et à d'autres interactions, renforçant l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors and modulating their activity. The hydroxybenzaldehyde moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(Azétidin-1-ylsulfonyl)phénylboronique : Structure similaire avec un groupe sulfonyle au lieu d'un groupe hydroxyle.
Dérivés de 3-(Pyrazol-1-yl)azétidine : Contiennent un cycle pyrazole lié à la partie azétidine.
Unicité
Le 4-(Azétidin-1-yl)-2-hydroxybenzaldéhyde est unique en raison de la présence à la fois du cycle azétidine et de la partie hydroxybenzaldéhyde. Cette combinaison offre un échafaudage polyvalent pour des modifications chimiques supplémentaires et des activités biologiques potentielles.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-7-8-2-3-9(6-10(8)13)11-4-1-5-11/h2-3,6-7,13H,1,4-5H2 |
Clé InChI |
FVWCUPRQFIAIRN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)


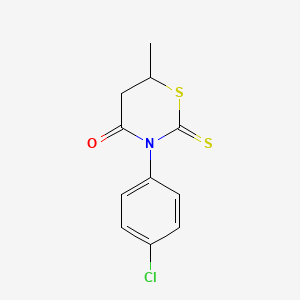
![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
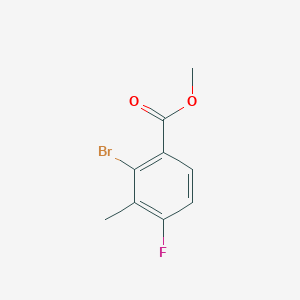
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)
